Chemical structure and properties of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide
Chemical structure and properties of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide
The following technical guide provides an in-depth analysis of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide , a specialized pyrrolidinone derivative. This document is structured for researchers in medicinal chemistry and drug development, focusing on synthesis, structural properties, and pharmacological potential.
[1]
Executive Summary
1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide (CAS: 852410-96-9) is a synthetic heterocyclic compound belonging to the N-aryl-5-oxopyrrolidine-3-carboxylic acid family.[1][2] Structurally, it consists of a 2-pyrrolidinone (gamma-lactam) core substituted at the N-position with a lipophilic 4-ethylphenyl group and at the C3-position with a polar carboxamide moiety.[1]
Unlike "racetam" nootropics (e.g., Piracetam, Phenylpiracetam) which typically feature an N-acetamide side chain, this molecule integrates the amide functionality directly onto the pyrrolidine ring.[1] This structural distinction shifts its pharmacological profile from cognitive modulation toward antimicrobial , anti-inflammatory , and anticancer applications. It serves as a critical scaffold for developing inhibitors of matrix metalloproteinases (MMPs) and bacterial Mur ligases.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
| CAS Number | 852410-96-9 |
| Molecular Formula | |
| Molecular Weight | 232.28 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Poorly soluble in Water |
| LogP (Predicted) | ~1.3 – 1.8 (Moderate Lipophilicity) |
| H-Bond Donors | 1 (Amide NH2) |
| H-Bond Acceptors | 2 (Lactam C=O, Amide C=O) |
Structural Analysis & SAR Logic
The molecule's bioactivity is governed by three distinct pharmacophores:
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The Lactam Core (5-oxopyrrolidine): Provides a rigid scaffold that mimics the transition state of peptide bonds, crucial for binding to proteolytic enzymes (e.g., MMPs).[1]
-
The Lipophilic Tail (4-Ethylphenyl): The N-aryl group facilitates membrane penetration and hydrophobic interactions within enzyme active sites.[1] The para-ethyl substituent specifically enhances steric bulk and lipophilicity compared to unsubstituted phenyl analogs.[1]
-
The Polar Head (3-Carboxamide): Acts as a hydrogen bond donor/acceptor network, essential for interacting with polar residues (e.g., Glutamate, Aspartate) in target receptors.[1]
Diagram 1: Structural Pharmacophore Map
Caption: Structural decomposition of the molecule highlighting the functional roles of the N-aryl tail and C3-amide head in target binding.
Synthetic Methodology
The synthesis of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide follows a convergent pathway starting from itaconic acid and 4-ethylaniline .[1] This route is preferred for its atom economy and scalability.[1]
Step-by-Step Protocol
Step 1: Aza-Michael Addition & Cyclization
-
Reagents: Itaconic acid (1.0 eq), 4-Ethylaniline (1.0 eq), Water (Solvent).[1]
-
Procedure:
-
Suspend itaconic acid in water.[1]
-
Add 4-ethylaniline and reflux the mixture for 12–16 hours.
-
The reaction proceeds via an aza-Michael addition of the amine to the unsaturated double bond, followed by intramolecular cyclization to form the lactam ring.
-
Workup: Cool the mixture. The intermediate 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid precipitates.[1] Filter, wash with dilute HCl (to remove unreacted aniline), and recrystallize from ethanol/water.[1]
-
Yield: ~70-85%.[1]
-
Step 2: Esterification (Activation) [1]
-
Reagents: Carboxylic acid intermediate, Methanol (excess), Sulfuric acid (catalytic).[1][3]
-
Procedure:
-
Dissolve the acid in dry methanol.[1]
-
Add catalytic
and reflux for 6–8 hours. -
Workup: Concentrate the solvent, neutralize with
, and extract the methyl ester with ethyl acetate.
-
Step 3: Ammonolysis (Amide Formation) [1]
-
Reagents: Methyl ester intermediate, Ammonia (aqueous or methanolic solution).[1]
-
Procedure:
-
Dissolve the methyl ester in methanol.[1]
-
Add excess ammonia solution (25% aq. or 7N in MeOH).[1]
-
Stir at room temperature for 24 hours or heat in a sealed pressure tube at 60°C for 4 hours.
-
Workup: Evaporate solvent. The crude amide precipitates.[1][3][4] Recrystallize from propan-2-ol to obtain the pure target compound.
-
Diagram 2: Synthetic Pathway
Caption: Three-step synthetic route from commercially available precursors to the target carboxamide.[1]
Pharmacological Applications[1][5]
Research into N-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives has identified three primary therapeutic vectors:
A. Antibacterial Activity
Derivatives of this scaffold have shown efficacy against Gram-positive bacteria, particularly Staphylococcus aureus .[1] The mechanism is hypothesized to involve the inhibition of bacterial cell wall synthesis, potentially targeting the Mur ligase family, which recognizes glutamate-like lactam structures.
-
Key Insight: The 4-ethyl substitution typically enhances potency over unsubstituted analogs by increasing affinity for hydrophobic pockets in bacterial enzymes.[1]
B. Anticancer Potential
In vitro studies on related 1-(4-substituted phenyl) analogs have demonstrated cytotoxicity against lung cancer (A549) and breast cancer (MDA-MB-231) cell lines.[1] The carboxamide moiety can be further modified into hydrazones or thiazoles to significantly boost this activity.[1]
C. Anti-Inflammatory (MMP Inhibition)
The pyrrolidinone core serves as a zinc-binding group (ZBG) mimic.[1] Compounds in this class are explored as inhibitors of Matrix Metalloproteinases (MMP-2 and MMP-9), which are critical drivers of inflammation and tumor metastasis.[1]
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral characteristics should be observed:
-
IR Spectroscopy (KBr):
-
¹H NMR (400 MHz, DMSO-d₆):
References
-
Chemical Identity & CAS: ChemSrc. (2025). 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide (CAS 852410-96-9).[1][2][5] Link
-
Synthesis of Precursor Acid: Žirgulevičiūtė, R., et al. (2014).[1] Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluation of their antibacterial activity. Chemical Technology. Link
-
Anticancer & Antimicrobial Activity: Kavaliauskas, P., et al. (2022).[1] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI / NIH.[1] Link
-
MMP Inhibition Studies: Desai, P.S., et al. (2020).[1] Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. ResearchGate. Link
-
General Racetam Chemistry: Gouliaev, A. H., & Senning, A. (1994).[1] Piracetam and other structurally related nootropics.[1] Brain Research Reviews. Link
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